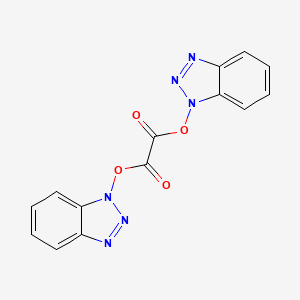

Bis(benzotriazol-1-yl) oxalate

Description

Evolution and Significance of Activating Agents in Chemical Transformations

The development of activating agents has been a pivotal aspect of modern organic synthesis. Early methods for amide bond formation often required harsh conditions and were limited in scope. The introduction of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the mid-20th century marked a significant advancement, allowing for milder reaction conditions. However, challenges such as racemization of chiral centers and the formation of poorly soluble byproducts like dicyclohexylurea spurred further innovation. semanticscholar.org

The subsequent evolution of coupling reagents focused on increasing reaction efficiency, minimizing side reactions, and improving the solubility of byproducts. semanticscholar.org This led to the development of additives, most notably 1-hydroxybenzotriazole (B26582) (HOBt), used in conjunction with carbodiimides to suppress racemization and improve yields. google.com The success of HOBt paved the way for the creation of new classes of reagents that incorporate the benzotriazole (B28993) moiety directly into their structure, leading to the development of phosphonium (B103445) and aminium/uronium salts like BOP, HBTU, and HATU. acs.orgresearchgate.net These reagents offered higher reactivity and were often more effective for challenging couplings, such as those involving sterically hindered amino acids. acs.org The continuous search for safer, more efficient, and cost-effective reagents remains an active area of research, with newer generations of reagents being developed to meet the demands of complex molecular synthesis. acs.orgsemanticscholar.org

Contextualizing Bis(benzotriazol-1-yl) Oxalate (B1200264) within Modern Reagent Classification Systems

Modern coupling reagents are generally classified based on their chemical structure and mechanism of action. guidechem.com Major classes include:

Carbodiimides: (e.g., DCC, EDC) which form a highly reactive O-acylisourea intermediate. semanticscholar.org

Phosphonium Salts: (e.g., BOP, PyBOP) which activate carboxylic acids by forming phosphonium esters. researchgate.net

Aminium/Uronium Salts: (e.g., HBTU, HATU, TBTU) which form active esters, often with HOBt or HOAt derivatives as the leaving group. acs.orgnih.gov

Acylazolium Reagents: Derived from reagents like carbonyldiimidazole (CDI). guidechem.com

Organophosphorus Reagents: A broad category that includes reagents like DEPBT. semanticscholar.org

Active Esters: These are pre-formed, isolable esters with good leaving groups that react with amines to form amides.

Bis(benzotriazol-1-yl) oxalate falls into the category of reagents that form a highly reactive activated species, specifically an active ester. Structurally, it is the diester of oxalic acid and 1-hydroxybenzotriazole (HOBt). Its reactivity stems from the excellent leaving group ability of the benzotriazol-1-yloxy moiety. When it reacts with a carboxylic acid, it is expected to form a transient mixed anhydride (B1165640) which can then react with an amine. Alternatively, it can be considered a source of two activated HOBt ester units. This places it firmly within the family of benzotriazole-based activating agents. guidechem.com

Historical Development and Initial Academic Recognition of this compound as a Synthetic Tool

While a specific seminal publication detailing the initial synthesis and application of this compound (CAS 89028-37-5) is not readily apparent in a survey of the literature, its development can be understood within the broader context of the extensive research into N-acylbenzotriazoles pioneered by the Katritzky group and others. thieme-connect.com Benzotriazole was first reported as a synthetic auxiliary in 1980. researchgate.net The general methodology for preparing N-acylbenzotriazoles involves the reaction of a carboxylic acid (or its corresponding acyl chloride) with 1H-benzotriazole. acs.orgsemanticscholar.org

A common method for the synthesis of such compounds is the reaction of an acyl chloride with 1-hydroxybenzotriazole. In the case of this compound, the logical precursor would be oxalyl chloride and 1-hydroxybenzotriazole. The academic recognition of this class of compounds stems from their utility as stable, often crystalline, and highly efficient acylating agents that can be used in peptide synthesis and other acylation reactions under mild conditions, frequently with minimal racemization of chiral centers. researchgate.netthieme-connect.com The stability of N-acylbenzotriazoles compared to the more reactive acid chlorides makes them advantageous as storable reagents. thieme-connect.com

Scope and Objectives of Academic Research on this compound

The academic interest in this compound and related benzotriazole-based reagents is driven by several key objectives in synthetic chemistry:

Efficient Peptide Synthesis: A primary goal is the development of reagents that facilitate rapid and clean amide bond formation with high yields and minimal racemization, particularly in the synthesis of complex or sterically demanding peptides. researchgate.netthieme-connect.com

Versatile Acylation: Research explores the use of these reagents for various N-, O-, and C-acylation reactions, highlighting their versatility in constructing a wide range of organic molecules beyond peptides. thieme-connect.comresearchgate.net

Development of Novel Synthetic Methodologies: The unique reactivity of acylbenzotriazoles has led to their use in novel synthetic strategies, including the preparation of ketones, diketones, and various heterocyclic compounds. thieme-connect.com

Green Chemistry: A continuing objective is the development of coupling reagents that are more environmentally benign, with byproducts that are easily removed and non-toxic. While benzotriazole-based reagents have been workhorses in the field, concerns about the explosive potential of some additives like HOBt have driven research towards safer alternatives. semanticscholar.org

Applications in Medicinal Chemistry and Materials Science: The benzotriazole scaffold is present in many biologically active molecules and functional materials. growingscience.com Research extends to using reagents like this compound to synthesize complex molecules for drug discovery and to create novel polymers and materials with specific properties. thieme-connect.comacs.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 89028-37-5 | |

| Molecular Formula | C₁₄H₈N₆O₄ | |

| Molecular Weight | 324.25 g/mol | |

| Synonyms | Oxalic acid bis(1H-benzotriazol-1-yl) ester, Di(1-benzotriazolyl) oxalate, DBTO | |

| Predicted Boiling Point | 538.7 ± 33.0 °C | |

| Predicted Density | 1.68 ± 0.1 g/cm³ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89028-37-5 |

|---|---|

Molecular Formula |

C14H8N6O4 |

Molecular Weight |

324.25 g/mol |

IUPAC Name |

bis(benzotriazol-1-yl) oxalate |

InChI |

InChI=1S/C14H8N6O4/c21-13(23-19-11-7-3-1-5-9(11)15-17-19)14(22)24-20-12-8-4-2-6-10(12)16-18-20/h1-8H |

InChI Key |

CGFNUYWVFBUZTR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=NN2OC(=O)C(=O)ON3C4=CC=CC=C4N=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2OC(=O)C(=O)ON3C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Mechanistic Investigations of Carboxyl Group Activation by Bis Benzotriazol 1 Yl Oxalate

Proposed Reaction Pathways for Active Ester Formation

The activation of a carboxylic acid by Bis(benzotriazol-1-yl) oxalate (B1200264) culminates in the formation of a highly reactive acyl benzotriazole (B28993), an "active ester." This process is generally believed to proceed through a nucleophilic attack of the carboxylate anion on one of the carbonyl carbons of the oxalate moiety.

The proposed pathway can be outlined as follows:

Deprotonation of the Carboxylic Acid: In the presence of a base, the carboxylic acid (R-COOH) is deprotonated to form the corresponding carboxylate anion (R-COO⁻). This initial step is crucial as it enhances the nucleophilicity of the carboxylic acid.

Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Bis(benzotriazol-1-yl) oxalate. This attack leads to the formation of a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate and Formation of the Active Ester: The unstable tetrahedral intermediate collapses, resulting in the expulsion of a benzotriazolyl oxalate anion as a leaving group and the formation of the desired acyl benzotriazole (R-CO-Bt). This active ester is significantly more susceptible to nucleophilic attack than the original carboxylic acid.

Subsequent Reaction of the Active Ester: The newly formed acyl benzotriazole can then readily react with a variety of nucleophiles (e.g., alcohols, amines) to yield the corresponding esters or amides, with the benzotriazole anion acting as a good leaving group.

Role of the Benzotriazole Moiety in Activation and Leaving Group Efficacy

The benzotriazole moiety plays a dual role in the activation process, contributing to both the initial activation of the carboxylic acid and acting as an efficient leaving group in subsequent nucleophilic substitution reactions.

The key attributes of the benzotriazole group that contribute to its efficacy are:

Electron-Withdrawing Nature: The triazole ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbons in the parent this compound, making them more susceptible to nucleophilic attack by the carboxylate.

Good Leaving Group Ability: The benzotriazolide anion (Bt⁻) is a weak base and therefore a good leaving group. Its stability is enhanced by the delocalization of the negative charge over the aromatic system. This facilitates both the formation of the acyl benzotriazole intermediate and the subsequent reaction of this intermediate with other nucleophiles.

The ability of benzotriazole to be easily introduced and then function as a stable leaving group makes it a versatile synthetic auxiliary in organic chemistry.

Influence of the Oxalate Bridge on Reactivity and Stereochemical Control

The oxalate bridge in this compound is a critical structural feature that significantly influences the reagent's reactivity. The two carbonyl groups of the oxalate are electronically coupled, which enhances the electrophilicity of both carbonyl carbons. This "dicarbonyl" activation makes the reagent more reactive than a simple acyl benzotriazole.

Upon reaction with a carboxylic acid, one benzotriazole group is displaced, leading to the formation of a mixed anhydride-like intermediate. The presence of the second benzotriazolyl group attached to the adjacent carbonyl can influence the conformation and reactivity of the initially formed active ester. However, detailed studies specifically elucidating the influence of the oxalate bridge on stereochemical control in reactions involving this compound are not extensively documented in the available literature. In principle, the rigid and well-defined structure of the oxalate bridge could potentially be exploited to induce stereoselectivity in reactions with chiral substrates, but further research is required to substantiate this.

Elucidation of Reaction Intermediates and Transition States

The reaction of this compound with carboxylic acids is proposed to proceed through a tetrahedral intermediate. While the direct observation and isolation of such transient species are challenging due to their high reactivity, their existence is inferred from kinetic studies and analogy with other acyl transfer reactions.

Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the structures of the transition states and the energy profile of the reaction pathway. Such studies could help to visualize the geometry of the nucleophilic attack, the bond-breaking and bond-forming processes in the transition state, and the relative energies of intermediates and products. However, specific computational studies focusing on the reaction intermediates and transition states for the activation of carboxylic acids by this compound are not widely available.

Kinetic Studies and Mechanistic Rate Law Derivations for Reactions Involving this compound

Kinetic studies on the reactions of 1,1'-oxalyldibenzotriazole (this compound) with various nucleophiles provide quantitative insights into the reaction mechanism. A study on the hydrolysis, alcoholysis (with methanol), and aminolysis (with diethylamine) of this compound in an acetonitrile-water (9:1) system at 25 °C revealed important kinetic parameters.

The rate of these nucleophilic substitution reactions was found to be influenced by the nature of the nucleophile. The data suggests that the reaction proceeds through a bimolecular mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile.

| Nucleophile | Rate Constant (k, L·mol⁻¹·s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Water (Hydrolysis) | - | - |

| Methanol (Alcoholysis) | - | - |

| Diethylamine (Aminolysis) | - | - |

Note: Specific values for the rate constants and activation energies from the cited study are not provided in the abstract and would require access to the full text.

Based on a bimolecular reaction, the rate law can be expressed as:

Rate = k [this compound] [Nucleophile]

Where 'k' is the second-order rate constant. The Arrhenius equation can be used to describe the temperature dependence of the rate constant and to calculate the activation energy (Ea) for these reactions. The values of Ea provide information about the energy barrier that must be overcome for the reaction to occur.

Solvent Effects and Catalysis in this compound-Mediated Transformations

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound. Polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), are often employed as they can solvate the ionic intermediates and transition states, thereby stabilizing them and accelerating the reaction.

The kinetic studies on the hydrolysis, alcoholysis, and aminolysis of 1,1'-oxalyldibenzotriazole were conducted in an acetonitrile-water mixture, highlighting the compatibility of this reagent with mixed aqueous-organic solvent systems. nih.gov

The role of catalysis in these transformations is also an important consideration. While the reactions can proceed without a catalyst, the addition of a base is generally required to deprotonate the carboxylic acid and initiate the reaction sequence. The choice of base can influence the reaction rate. Furthermore, nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are often used in acylation reactions to accelerate the process. DMAP is known to react with the active ester to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the final nucleophile. While specific studies on the catalysis of this compound-mediated transformations are not detailed in the available literature, the general principles of nucleophilic catalysis in acylation reactions are expected to apply.

Applications of Bis Benzotriazol 1 Yl Oxalate in Diverse Organic Synthesis Contexts

Amide Bond Formation via Bis(benzotriazol-1-yl) Oxalate (B1200264) Activation

The formation of the amide bond is a cornerstone of organic chemistry, fundamental to the synthesis of peptides and a vast array of other complex molecules. Bis(benzotriazol-1-yl) oxalate serves as an effective coupling reagent, activating carboxylic acids to facilitate their reaction with amines. The mechanism involves the formation of a highly reactive acyl-benzotriazole intermediate, which is readily susceptible to nucleophilic attack by an amine, leading to the desired amide and releasing benzotriazole (B28993) as a byproduct.

Peptide Synthesis Applications and Strategies

While specific literature detailing the widespread use of this compound in routine peptide synthesis is not abundant, its inherent reactivity with amines suggests its potential as a coupling reagent. The principle of its action aligns with other well-established benzotriazole-based coupling agents like HBTU and TBTU, which are staples in solid-phase and solution-phase peptide synthesis. These reagents, in the presence of a base, react with a carboxylic acid to form an active ester, which then reacts with the N-terminal amine of a peptide chain to form a new peptide bond. The efficiency of such coupling reactions is critical to achieving high yields of the desired peptide, and the reactivity of this compound makes it a candidate for investigation in this context, particularly for the coupling of hindered amino acids or in cases where other reagents may be less effective.

Synthesis of Complex Amides and Peptidomimetics

The synthesis of complex amides and peptidomimetics often presents significant challenges due to steric hindrance, electronic effects, or the presence of sensitive functional groups. Peptidomimetics, molecules that mimic the structure and function of peptides, are of great interest in drug discovery as they can offer improved stability and oral bioavailability compared to their natural peptide counterparts. The high reactivity of this compound can be advantageous in these demanding syntheses. By efficiently activating the carboxylic acid component, it can drive the formation of amide bonds even between sterically encumbered partners.

A study on the aminolysis of 1,1'-oxalyldibenzotriazole demonstrated its rapid reaction with diethylamine, highlighting its potential for forming amide bonds under mild conditions. This reactivity is crucial for the synthesis of complex molecules where harsh reaction conditions could lead to degradation or side reactions.

Macrocyclization Reactions Mediated by this compound

Macrocycles, cyclic molecules containing large rings, are prevalent in natural products and have found applications in various fields, including medicine and materials science. The formation of these large rings through intramolecular cyclization can be challenging due to entropic factors that favor intermolecular reactions. Reagents that can promote efficient intramolecular amide or ester bond formation at low concentrations are therefore highly valuable.

The high reactivity of this compound suggests its potential utility in mediating macrocyclization reactions. By activating a carboxylic acid at one end of a linear precursor, it can facilitate an intramolecular reaction with an amine or alcohol at the other end, leading to the formation of the desired macrocycle. While specific examples utilizing this compound for macrocyclization are not extensively documented, its principle of action is analogous to other coupling reagents successfully employed for this purpose.

Esterification Reactions Utilizing this compound

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is another fundamental transformation in organic synthesis. This compound can also be employed to activate carboxylic acids for esterification reactions.

Formation of Activated Esters for Subsequent Transformations

The reaction of a carboxylic acid with this compound generates a highly reactive acyl-benzotriazole intermediate. This intermediate is essentially an "activated ester" that can readily react with nucleophiles other than amines, such as alcohols. This two-step process, where an activated ester is formed in situ, is a common strategy to facilitate esterifications that are difficult to achieve through direct methods like Fischer esterification. The benzotriazole moiety is an excellent leaving group, making the acyl intermediate highly susceptible to nucleophilic attack by an alcohol.

Synthesis of Sterically Hindered Esters

The synthesis of esters from sterically hindered alcohols, particularly tertiary alcohols, is a well-known challenge in organic chemistry. Direct acid-catalyzed esterification often fails or proceeds in very low yields due to the steric bulk around the hydroxyl group, which hinders the approach of the carboxylic acid.

Benzotriazole-based activating agents have shown promise in overcoming this challenge. The in situ formation of benzotriazole esters from carboxylic acids, which are then reacted with sterically hindered alcohols in the presence of a suitable base, can provide good to excellent yields of the desired esters. While direct studies on this compound for this specific application are limited, the underlying principle of forming a highly reactive acyl-benzotriazole intermediate is a valid strategy for the esterification of challenging substrates. Research on related benzotriazole esters has demonstrated the successful esterification of tertiary alcohols, suggesting that this compound could be a viable reagent for such transformations.

The following table summarizes the yields of esterification of various sterically hindered alcohols using a benzotriazole-based activation method, illustrating the potential of this approach.

| Carboxylic Acid | Alcohol | Base | Yield (%) |

| Phenylacetic acid | tert-Butyl alcohol | DMAP | 95 |

| Phenylacetic acid | tert-Butyl alcohol | Calcined Hydrotalcite | 79 |

| Naproxen | 2-Methylbutan-2-ol | DMAP | 75 |

| Naproxen | 2-Methylbutan-2-ol | Calcined Hydrotalcite | 58 |

| Acetic acid | 1-Adamantanol | DMAP | 93 |

| Acetic acid | 1-Adamantanol | Calcined Hydrotalcite | 90 |

| Acetic acid | Testosterone | DMAP | 95 |

| Acetic acid | Testosterone | Calcined Hydrotalcite | 90 |

Data adapted from studies on benzotriazole ester-mediated esterification.

Anhydride (B1165640) Formation and Further Reactivity

There is no specific information available in the reviewed literature detailing the use of this compound for the formation of carboxylic acid anhydrides. While the reactivity profile of the compound suggests it could potentially act as an activating agent for carboxylic acids, specific studies demonstrating this application, including reaction conditions, scope, and yields, are not present in the available sources.

Polymer Chemistry Applications of this compound

The application of this compound in polymer chemistry is not described in the surveyed literature. While polymers containing benzotriazole units in their backbone or as pendant groups are known and have been synthesized for various applications, the use of this compound as a monomer, initiator, or coupling agent in polymerization reactions is not documented.

Chemoselective Transformations Enabled by this compound

There is a lack of specific studies focusing on the use of this compound for achieving chemoselective transformations. The kinetic study of its reactions with water, methanol, and diethylamine does show different reaction rates, which is a fundamental aspect of chemoselectivity. researchgate.net However, there are no published examples of this differential reactivity being exploited to selectively acylate one functional group in the presence of another within a complex molecule.

The following table presents the kinetic data from the study of 1,1'-oxalyldibenzotriazole's reactivity, which is the most relevant information available.

| Reaction | Nucleophile | Solvent System | Temperature (°C) | Activation Energy (kJ/mol) |

| Hydrolysis | Water | Acetonitrile (B52724) – Water (9:1) | 25 | Calculated |

| Alcoholysis | Methanol | Acetonitrile – Methanol (9:1) | 25 | Calculated |

| Aminolysis | Diethylamine | Acetonitrile – Diethylamine (9:1) | 25 | Calculated |

Specific values for the activation energies were calculated in the study but are not provided in the abstract. researchgate.net

Theoretical and Computational Chemistry Studies on Bis Benzotriazol 1 Yl Oxalate

Electronic Structure Analysis of Bis(benzotriazol-1-yl) Oxalate (B1200264)

The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. For bis(benzotriazol-1-yl) oxalate, electronic structure analysis would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the distribution of electrons within the molecule.

Key aspects of the electronic structure analysis would include the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability and lower reactivity.

Furthermore, the analysis would extend to the calculation of the electrostatic potential surface, which maps the charge distribution and reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be calculated in a computational study.

Quantum Chemical Calculations of Reactivity and Selectivity Profiles

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By employing methods like DFT, chemists can compute a range of reactivity descriptors.

These descriptors include global reactivity indices such as electronegativity, chemical hardness, and electrophilicity, which provide a general overview of the molecule's reactivity. Additionally, local reactivity descriptors, such as Fukui functions and dual descriptors, can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. This level of detail is crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound.

For instance, these calculations could predict whether a nucleophile would preferentially attack the carbonyl carbons of the oxalate bridge or specific positions on the benzotriazole (B28993) rings.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step. For a molecule with multiple rotatable bonds like this compound, this can reveal a complex potential energy surface with several local minima corresponding to different stable conformers. For a related compound, 1,2-bis(benzotriazol-1-yl)ethane, computational studies have identified multiple stable anti and gauche conformations. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD simulations can explore the conformational space of this compound at a given temperature. nih.gov This allows for the study of its flexibility, the transitions between different conformations, and its interactions with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For reactions involving this compound, computational modeling can be used to map out the entire reaction mechanism, including the identification of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding the kinetics of the reaction and for predicting how changes in the reactants or reaction conditions will affect the reaction rate. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.

Prediction of Reaction Outcomes and Optimization Parameters

By combining the insights gained from the analyses described above, computational chemistry can be used to predict the outcomes of reactions involving this compound and to optimize reaction parameters for desired results.

For example, by understanding the electronic structure and reactivity profile, one can predict which reagents will react with this compound and at which sites. By modeling the reaction mechanisms, the most likely products can be identified, and the formation of unwanted byproducts can be understood and potentially minimized.

Furthermore, computational studies can explore the effects of different solvents, temperatures, and catalysts on the reaction. This allows for the in-silico screening of a wide range of reaction conditions, thereby guiding experimental work and accelerating the process of reaction optimization. This predictive capability is one of the most powerful applications of theoretical and computational chemistry in modern chemical research.

Comparative Analysis of Bis Benzotriazol 1 Yl Oxalate with Contemporary Coupling Reagents

Comparative Efficacy in Amide and Ester Bond Formation

The primary function of a coupling reagent is to facilitate the formation of amide or ester linkages by activating a carboxylic acid. DBTO achieves this by forming a highly reactive bis(1-benzotriazolyl) active ester intermediate. This mechanism is shared with a broader class of reagents that utilize the 1-hydroxybenzotriazole (B26582) (HOBt) leaving group.

The efficacy of these reagents is often determined by the reactivity of the active intermediate they generate. While specific yield data for DBTO is not extensively documented in comparative studies, the class of reagents based on HOBt esters is known for high coupling efficiency. For instance, aminium-based reagents like HBTU can complete coupling reactions in as little as six minutes. researchgate.net Phosphonium (B103445) salts like BOP are also highly effective, though their use is tempered by the formation of carcinogenic byproducts. researchgate.net DBTO functions as a simple, pre-activated HOBt reagent, releasing two equivalents of the HOBt leaving group upon reaction with a carboxylate, which in turn forms the active ester for subsequent reaction with an amine or alcohol. Its efficacy is therefore intrinsically linked to the well-established reactivity of HOBt-activated esters.

Assessment of Racemization Suppression in Chiral Systems

A critical benchmark for any coupling reagent, particularly in peptide synthesis, is its ability to suppress racemization at the α-carbon of the activated amino acid. Racemization typically proceeds through the formation of a 5(4H)-oxazolone intermediate. The inclusion of HOBt or its derivatives is a cornerstone of modern strategies to mitigate this side reaction. nih.govrsc.org

The mechanism of suppression involves the rapid formation of an HOBt active ester from the initially activated amino acid. This ester is highly reactive toward the desired amine nucleophile but is sterically and electronically less prone to cyclize into the problematic oxazolone (B7731731) intermediate. nih.gov Reagents are often categorized by their ability to promote this pathway.

High Suppression: Reagents that incorporate an HOBt or equivalent moiety, such as HBTU, HATU, and PyBOP, are designed specifically for low racemization. researchgate.netnih.gov HATU, which incorporates the more acidic 7-aza-1-hydroxybenzotriazole (HOAt), is often considered superior to HBTU in minimizing epimerization. researchgate.netpeptide.com

Variable Suppression: Carbodiimides like DCC and EDC can lead to significant racemization unless an additive like HOBt is included. peptide.com

As an oxalate-based dimer of HOBt, Bis(benzotriazol-1-yl) oxalate (B1200264) is inherently designed to leverage this racemization-suppression mechanism. Upon activation of a carboxylic acid, it generates the HOBt active ester, placing it firmly within the category of reagents with a low propensity for racemization.

| Coupling Reagent | Typical Racemization Risk | Mechanism of Suppression |

|---|---|---|

| DBTO | Low (Inferred) | In situ generation of HOBt active ester. |

| HATU | Very Low | Formation of highly reactive HOAt ester, which couples rapidly. researchgate.netpeptide.com |

| HBTU / TBTU | Low | Formation of HOBt active ester. nih.govcreative-peptides.com |

| PyBOP | Low | Formation of HOBt active ester. |

| BOP | Minimal | Formation of HOBt active ester. researchgate.net |

| DCC / DIC (alone) | High | No inherent suppression; allows for oxazolone formation. peptide.com |

Evaluation of Functional Group Compatibility and Chemoselectivity Profiles

Modern coupling reagents are expected to exhibit high chemoselectivity, forming the desired amide or ester bond without affecting other sensitive functional groups within the substrate molecules. This is particularly relevant in the synthesis of complex peptides and natural products. Reagents in the benzotriazole (B28993) family are generally known for their broad functional group tolerance.

DBTO, by its nature, is a strong acylating agent and will react readily with primary and secondary amines and, typically more slowly, with alcohols. Its compatibility profile is expected to be similar to other HOBt-based activators. It is generally compatible with most protecting groups used in peptide synthesis. However, like other highly reactive coupling reagents, it may not be suitable for substrates with unprotected, highly nucleophilic side chains (e.g., the thiol in cysteine or the phenolic hydroxyl in tyrosine) without careful control of reaction conditions. The primary chemoselectivity lies in its preferential reaction with the deprotonated carboxylate over the free acid and its subsequent reaction with the most nucleophilic amine or alcohol present.

Comparative Reaction Efficiency and Yield Profiles

Reaction efficiency is a measure of both the speed of the reaction and the resulting yield of the desired product. Aminium and phosphonium salts are the benchmark for high efficiency in modern peptide synthesis.

Reaction Speed: Reagents like HATU and HBTU are known for promoting very fast couplings, often reaching completion in minutes at room temperature. researchgate.net

Yields: High yields are generally achievable with most modern coupling reagents, provided that stoichiometry and conditions are optimized. The choice of reagent often depends on the difficulty of the specific coupling (e.g., sterically hindered amino acids). For such challenging couplings, more reactive reagents like HATU or phosphonium salts like PyBrOP are often employed. researchgate.net

While specific kinetic data for DBTO is limited, its performance is contingent on the two-step process it facilitates: formation of the HOBt active ester followed by aminolysis. The efficiency would therefore be comparable to standard carbodiimide/HOBt protocols but potentially more streamlined as DBTO is a direct acylating agent.

| Reagent | Relative Reactivity | Typical Reaction Time | Notes |

|---|---|---|---|

| DBTO | High (Inferred) | N/A | Activates carboxylic acids to form HOBt esters. |

| HATU | Very High | Minutes | Considered one of the most efficient reagents, especially for difficult couplings. peptide.com |

| HBTU/HCTU | High | < 15 Minutes | Slightly less reactive than HATU but a robust standard. researchgate.netcreative-peptides.com |

| PyBOP | High | Minutes to Hours | Phosphonium-based, known for clean reactions. sigmaaldrich.com |

| BOP | High | Minutes to Hours | Highly effective but produces carcinogenic HMPA byproduct. researchgate.net |

| DIC/HOBt | Moderate | Hours | Classic, cost-effective method; slower than aminium/phosphonium salts. peptide.com |

Green Chemistry Metrics and Sustainable Synthesis Comparisons (e.g., atom economy)

Green chemistry principles encourage the use of synthetic methods that maximize the incorporation of starting materials into the final product (atom economy) and minimize waste.

The atom economy of a coupling step is inherently poor, as the large coupling reagent is not incorporated into the final product. However, reagents can be compared based on the mass and hazard profile of their waste products.

The synthesis of DBTO typically involves the reaction of oxalyl chloride with two equivalents of HOBt. C₂Cl₂O₂ + 2 C₆H₅N₃O → C₁₄H₈N₆O₄ + 2 HCl

Molar Masses: Oxalyl Chloride (126.93 g/mol ), HOBt (135.12 g/mol ), DBTO (324.25 g/mol ), HCl (36.46 g/mol )

Atom Economy of Synthesis: [Mass of DBTO] / [Total Mass of Reactants] = 324.25 / (126.93 + 2 * 135.12) = 324.25 / 397.17 = 81.6%

In a subsequent coupling reaction, DBTO (324.25 g/mol ) is used to couple a carboxylic acid (R-COOH) and an amine (R'-NH₂). The byproducts are two molecules of HOBt (2 * 135.12 g/mol ) and two molecules of carbon dioxide (assuming decarboxylation of the oxalate).

Comparison of Byproducts:

DBTO: Byproducts are HOBt (recyclable in principle, but usually waste) and CO₂. The high mass of HOBt makes the atom economy of the coupling step itself poor.

HBTU (379.25 g/mol ): Byproducts are HOBt (135.12 g/mol ) and tetramethylurea (116.16 g/mol ). Total waste mass is ~251 g/mol .

DIC (126.20 g/mol ): The byproduct is diisopropylurea (128.21 g/mol ). The reagent has a lower molecular weight, which is favorable.

BOP (442.38 g/mol ): The byproduct is HMPA (179.20 g/mol ), which is highly toxic. This gives it a very poor green chemistry profile despite its efficacy.

From a sustainability perspective, DBTO's primary drawback is its high molecular weight relative to the bond it helps to form, a feature common to all benzotriazole-based reagents. Its advantage lies in producing byproducts (HOBt, CO₂) that are arguably less problematic than the substituted ureas or phosphoramides from other reagents, with HMPA from BOP being the most hazardous.

Advanced Methodologies and Innovative Applications of Bis Benzotriazol 1 Yl Oxalate

Utilization in Solid-Phase Organic Synthesis (SPOS) Methodologies

The benzotriazole (B28993) moiety, a key component of Bis(benzotriazol-1-yl) oxalate (B1200264), is highly valuable in solid-phase organic synthesis (SPOS). In SPOS, reagents and substrates are attached to a solid polymer support, which simplifies purification processes immensely, as excess reagents and by-products can be removed by simple filtration.

Polymer-supported benzotriazoles have been developed as effective catalysts and traceless linkers. acs.org For instance, benzotriazole derivatives have been immobilized on various polymer resins, including Wang resin, Merrifield resin, and (monomethoxy)poly(ethylene glycol) (MeO-PEG). nih.govacs.org These supported reagents facilitate multi-step syntheses by allowing for the straightforward removal of impurities after each reaction step. The final product is cleaved from the resin only in the last step, ensuring high purity. acs.org

The utility of these polymer supports is demonstrated in the synthesis of small-molecule libraries. For example, polymer-supported benzotriazoles have been successfully employed as promoters in the two-pair coupling reactions of aldehydes and aromatic amines to generate libraries of tetrahydroquinolines. nih.govnih.gov A key advantage of this method is the ability to recover and reuse the resin without a significant loss of catalytic activity, making the process more efficient and cost-effective. acs.org The choice of resin can influence the reaction phase; for example, PEG-bound benzotriazoles are used in liquid-phase combinatorial synthesis, where reaction progress can be monitored using standard techniques like TLC and NMR. acs.org

Below is a table summarizing various polymer supports used for immobilizing benzotriazole derivatives.

| Polymer Support | Benzotriazole Derivative | Application | Reference |

| Wang Resin | 5-(hydroxymethyl)benzotriazole | Solid-Phase Synthesis | nih.govacs.org |

| Merrifield Resin | 5-(hydroxymethyl)benzotriazole | Solid-Phase Synthesis / Catalysis | nih.govacs.org |

| MeO-PEG | Benzotriazole-5-carboxylic acid | Liquid-Phase Synthesis | nih.govacs.org |

| p-chloromethylated polystyrene | Benzotriazole | Preparation of Polymer-Bound Catalysts | bit.edu.cn |

Flow Chemistry Applications of Bis(benzotriazol-1-yl) Oxalate

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. While the direct application of this compound in flow chemistry systems is not yet extensively documented in scientific literature, the principles of polymer-supported reagents are highly compatible with this technology.

The polymer-supported benzotriazole systems described for SPOS could be adapted for use in packed-bed reactors for continuous flow applications. In such a setup, the solid-supported benzotriazole reagent would act as a stationary phase through which solutions of substrates would pass. This would enable continuous synthesis and automated purification, as the products would flow out of the reactor while the benzotriazole reagent remains immobilized. This approach would leverage the known reactivity of the benzotriazole group while benefiting from the efficiencies of flow processing.

Development of Reagent-Based Polymer Supports for Enhanced Reactivity

The development of polymer-supported reagents is a crucial strategy for enhancing reactivity and simplifying synthetic procedures. By anchoring a reagent like a benzotriazole derivative to a polymer backbone, its local concentration can be increased, and steric factors can be manipulated to favor certain reaction pathways.

Several types of polymer-supported benzotriazoles have been prepared and characterized. nih.govbit.edu.cn For example, 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid have been linked to Wang and Merrifield resins. acs.org The choice of the polymer and the linker used to attach the benzotriazole moiety can significantly impact the reagent's properties, such as its swelling characteristics in different solvents and its thermal stability. acs.org

These supported reagents often act as catalysts. For instance, a polymer-bound benzotriazole prepared from Merrifield resin was found to be the most effective catalyst for the synthesis of tetrahydroquinolines. nih.govacs.org In another application, a polymer-bound benzotriazole-copper complex was synthesized and used to catalyze the oxidation of the α-carbon of aromatic hydrocarbons. bit.edu.cn The immobilization of the benzotriazole on the polymer not only facilitates catalyst recovery but can also stabilize the reactive species, leading to enhanced performance. bit.edu.cn

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The benzotriazole group is an excellent leaving group, a property that can be exploited to facilitate the formation of new bonds in MCRs.

While direct examples detailing the use of this compound in MCRs are not prominent, the application of related benzotriazole chemistry is well-established. Polymer-supported benzotriazoles have been used as catalysts to generate libraries of tetrahydroquinolines through the condensation of aldehydes with aromatic amines, a type of MCR. nih.govnih.gov In these reactions, the benzotriazole likely acts as an activating agent or a proton shuttle to facilitate the key bond-forming steps.

The general reactivity of bis(benzotriazol-1-yl) derivatives, such as bis(benzotriazol-1-yl)methane, has been explored in reactions where the benzotriazole groups are displaced. sciforum.netrsc.org This underlying reactivity suggests that this compound could serve as a precursor or activating agent in MCRs, potentially by transferring the oxalate moiety or by releasing the benzotriazole anion to act as a base or nucleophile.

Future Directions and Emerging Research Avenues for Bis Benzotriazol 1 Yl Oxalate

Design and Synthesis of Next-Generation Bis(benzotriazol-1-yl) Oxalate (B1200264) Analogues

The core strategy for advancing the utility of BBTO lies in the rational design and synthesis of novel analogues. Future research will likely focus on modifying both the benzotriazole (B28993) moiety and the oxalate linker to fine-tune the reagent's reactivity, solubility, and selectivity.

Key Research Thrusts:

Electronic and Steric Modifications: Introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring of the benzotriazole scaffold can significantly alter the leaving group ability of the benzotriazol-1-yl group. nih.govgsconlinepress.com For instance, halogenation or nitration could enhance the reactivity of the activated oxalate ester, leading to faster reaction times and applicability to less nucleophilic substrates. gsconlinepress.com Conversely, the introduction of bulky substituents could increase selectivity in complex molecular environments.

Improving Solubility: One of the practical limitations of some coupling reagents is their solubility in a range of organic solvents. Future analogues could incorporate solubilizing tags, such as polyethylene glycol (PEG) chains or quaternary ammonium salts, to enhance their utility in greener solvent systems or aqueous media.

Heterocyclic Variants: Replacing the benzotriazole ring with other heterocyclic systems is a proven strategy for modulating reactivity. For example, the development of 7-aza-1-hydroxybenzotriazole (HOAt) from 1-hydroxybenzotriazole (B26582) (HOBt) resulted in a more reactive additive due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. acs.org A similar approach could be applied to BBTO, leading to analogues like bis(7-azabenzotriazol-1-yl) oxalate, which would be expected to exhibit superior performance in challenging coupling reactions.

The table below outlines potential structural modifications and their expected impact on the properties of BBTO analogues.

| Modification Target | Specific Modification | Anticipated Effect | Potential Application |

| Benzotriazole Ring | Halogenation (e.g., Cl, Br) at positions 4, 5, 6, or 7 | Increased reactivity, better leaving group ability | Acylation of hindered or poorly nucleophilic amines and alcohols |

| Benzotriazole Ring | Introduction of -NO₂ group | Significantly increased reactivity | Synthesis of amides from anilines with low basicity |

| Benzotriazole Ring | Incorporation of solubilizing groups (e.g., -SO₃H) | Enhanced solubility in polar or aqueous solvents | Greener peptide synthesis, bioconjugation in aqueous buffers |

| Oxalate Linker | Replacement with squarate or other dicarboxylic linkers | Altered geometry and reactivity profile | Fine-tuning for specific macrocyclization reactions |

| Overall Structure | Polymer-supported benzotriazole moieties | Simplified purification (filtration), potential for recycling | Solid-phase synthesis, flow chemistry applications |

These next-generation reagents could overcome existing limitations and expand the synthetic chemist's toolkit for constructing complex molecules. nih.gov

Exploration of Novel Catalytic Systems Enhancing Bis(benzotriazol-1-yl) Oxalate Reactivity

While BBTO is an activating agent in its own right, its performance can be further enhanced through catalysis. Future research is expected to explore synergistic catalytic systems that can accelerate reaction rates, improve yields, and enable transformations that are currently inefficient.

Potential Catalytic Strategies:

Lewis Acid Catalysis: Lewis acids such as Sc(OTf)₃, Cu(OTf)₂, or Zn(OTf)₂ could coordinate to the carbonyl oxygen of the BBTO-activated intermediate, further polarizing the carbonyl group and making it more susceptible to nucleophilic attack. This approach would be particularly valuable for reactions involving weakly nucleophilic substrates.

Organocatalysis: Nucleophilic catalysts, such as 4-(dimethylamino)pyridine (DMAP) or N,N'-diisopropylethylamine (DIPEA), are known to accelerate acylation reactions. The development of more sophisticated organocatalysts, including chiral catalysts, could allow for enantioselective acylations using BBTO-derived intermediates.

Metal Complex Catalysis: Benzotriazole derivatives are known to act as effective ligands in transition metal catalysis, for instance in palladium-catalyzed Mizoroki-Heck reactions or copper-catalyzed Glaser couplings. redalyc.orgacs.org It is conceivable that a dual-role system could be designed where a transition metal complex both catalyzes the reaction and interacts with the benzotriazole leaving group, potentially facilitating its departure or preventing side reactions. Research into cobalt-catalyzed C-C bond formation using bis(benzotriazol-1-yl)methanone (B1598607) suggests a precedent for metal-mediated activation of such molecules. sciforum.netresearchgate.net

Integration with Machine Learning and AI for Reaction Optimization

The intersection of synthetic chemistry and artificial intelligence (AI) presents a significant opportunity for advancing the application of reagents like BBTO. mdpi.com Machine learning (ML) algorithms can analyze vast datasets to predict reaction outcomes, optimize conditions, and even suggest novel synthetic routes. beilstein-journals.org

Future Applications of AI/ML:

Predictive Modeling: By training ML models on experimental data, researchers can predict the efficiency of a BBTO-mediated coupling reaction based on the structures of the substrates, the choice of solvent, and the base. mit.edu This predictive power would minimize the need for extensive empirical screening, saving time and resources. biomedgrid.comnih.gov

Real-Time Optimization: Integrating AI with automated synthesis platforms, such as flow chemistry reactors, would enable real-time monitoring and optimization of reaction parameters. biomedgrid.comeurekalert.org The AI could adjust temperature, flow rates, or reagent concentrations on the fly to maximize yield and minimize the formation of impurities. mit.edu

De Novo Reagent Design: Generative AI models could be used to design novel BBTO analogues with specific desired properties. By defining an objective, such as maximal reactivity with minimal racemization, the AI could propose new molecular structures that chemists could then synthesize and test, accelerating the discovery of superior reagents. mdpi.com

Untapped Synthetic Methodologies and Industrial Scale-Up Considerations

Beyond its conventional use in batch synthesis, BBTO is well-suited for integration into more advanced and scalable synthetic methodologies. Future research will likely focus on adapting BBTO for use in continuous flow processes and addressing the challenges of industrial-scale production.

Emerging Methodologies:

Flow Chemistry: The stability of BBTO makes it a good candidate for use in continuous flow systems. Activating carboxylic acids with BBTO in one module of a flow reactor, followed by immediate reaction with a nucleophile in a subsequent module, could enable rapid and highly controlled synthesis with improved safety profiles. This approach minimizes the handling of sensitive intermediates and allows for precise control over reaction time and temperature.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions. nih.gov Investigating the use of BBTO in microwave-assisted synthesis could lead to dramatically reduced reaction times for amide and ester formation, increasing throughput for research and development applications. nih.gov

Industrial Scale-Up:

Process Optimization: Transitioning from laboratory-scale to industrial production requires a focus on cost-effectiveness, safety, and sustainability. aidic.itcetjournal.it Research into optimizing the synthesis of BBTO itself, potentially through one-pot or solvent-free methods, will be crucial. gsconlinepress.comresearchgate.net

Impurity Profiling and Purification: At an industrial scale, understanding and controlling the formation of byproducts is critical. Detailed mechanistic studies to identify potential side reactions and the development of robust purification methods (e.g., crystallization) will be necessary to ensure the high purity required for applications like pharmaceutical manufacturing.

Broader Impact on Synthetic Chemistry and Materials Science

The utility of BBTO and its future analogues extends beyond the synthesis of small molecules. The ability to efficiently form robust amide and ester linkages opens up possibilities in polymer chemistry and materials science.

Potential Future Impacts:

Polymer Synthesis: BBTO could serve as an efficient coupling reagent for the step-growth polymerization of polyamides and polyesters. Its high reactivity could enable the synthesis of high-molecular-weight polymers under mild conditions, which is particularly useful for creating advanced materials with precisely defined properties.

Surface Modification: The activation of surface-bound carboxylic acids with BBTO could be a powerful method for functionalizing materials. For example, silica (B1680970) or polymer surfaces could be modified with biomolecules, sensors, or other functional moieties, creating new materials for chromatography, diagnostics, or smart devices.

Materials for Life Sciences: Benzotriazole derivatives have been extensively studied for a wide range of biological activities, including antifungal, antiviral, and anticancer properties. gsconlinepress.comnih.govresearchgate.net BBTO could be used to synthesize novel bioconjugates or functionalized biomaterials where the benzotriazole moiety is incorporated into the final structure, potentially imparting useful biological or material properties, such as UV absorption. acs.org

The continued exploration of BBTO will not only refine its role as a coupling reagent but also expand its application as a versatile building block in the creation of advanced functional materials.

Q & A

Q. What are the best practices for presenting synthetic and analytical data in publications?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry standards:

- Include detailed experimental sections for key steps.

- Use tables for comparative yields/purity and figures for crystallographic data (e.g., ORTEP diagrams).

- Deposit spectral data in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.